molecular formula C10H12ClNO2 B3053567 2-Amino-6-methoxy-1-indanone hydrochloride CAS No. 5450-76-0

2-Amino-6-methoxy-1-indanone hydrochloride

Cat. No. B3053567
CAS RN: 5450-76-0
M. Wt: 213.66 g/mol
InChI Key: NSQJISUSJNUSRW-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-1-indanone hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It is a derivative of 1-indanone, which is a class of organic compounds widely used in medicine, agriculture, and natural product synthesis .


Synthesis Analysis

The synthesis of 1-indanone derivatives, including 2-Amino-6-methoxy-1-indanone hydrochloride, has been a subject of extensive research. More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . A commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Chemical Reactions Analysis

The chemical reactions involving 1-indanone derivatives have been extensively studied. The Nazarov reaction, which involves α,β-unsaturated ketones as substrates, is commonly used in the synthesis of these compounds . For example, a Nazarov reaction of chalcone 128, in the presence of trifluoroacetic acid, gave 6-methoxy-3-phenyl-1-indanone 129 in 88% yield. This was followed by a reaction with bromine in diethyl ether to give 2-bromo-6-methoxy-3-phenyl-1-indanone .

Scientific Research Applications

Antiviral and Antibacterial Agents

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

2-Amino-6-methoxy-1-indanone hydrochloride has been studied for its potential use as an antiviral and antibacterial agent. Its structure is conducive to interacting with various biological targets that are key in the life cycle of viruses and bacteria.

Methods of Application

The compound is typically synthesized and then tested in vitro against a panel of viruses and bacteria. Assays such as MIC (Minimum Inhibitory Concentration) and IC50 (Inhibitory Concentration 50%) are commonly used to determine its efficacy.

Results

Studies have shown that derivatives of 1-indanone exhibit significant activity against certain strains, inhibiting replication or growth .

Anticancer Drugs

Scientific Field

Oncology

Application Summary

The anticancer properties of 2-Amino-6-methoxy-1-indanone hydrochloride are being explored due to its ability to interfere with cancer cell metabolism and replication.

Methods of Application

The compound is used in cell culture models to treat various cancer cell lines. The effectiveness is measured by cell viability assays, apoptosis assays, and other molecular techniques.

Results

Some studies indicate that 1-indanone derivatives can induce apoptosis in cancer cells and may have potential as chemotherapeutic agents .

Alzheimer’s Disease Treatment

Scientific Field

Neurology

Application Summary

This compound has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its potential neuroprotective effects.

Methods of Application

It is applied in animal models of Alzheimer’s disease, usually mice or rats, to assess its therapeutic effects. Behavioral tests, along with biochemical assays, are used to evaluate its impact.

Results

Research suggests that it can ameliorate some symptoms and modify disease progression, although more studies are needed to confirm these findings .

Cardiovascular Drugs

Scientific Field

Cardiology

Application Summary

2-Amino-6-methoxy-1-indanone hydrochloride may have applications in treating cardiovascular diseases due to its effects on cardiac tissue and blood vessels.

Results

Preliminary results show potential benefits in modulating cardiovascular functions, but further research is required for conclusive evidence .

Agricultural Chemicals (Insecticides, Fungicides, Herbicides)

Scientific Field

Agricultural Science

Application Summary

The compound’s structural properties make it suitable for use in agriculture as an insecticide, fungicide, or herbicide.

Methods of Application

Field trials and greenhouse experiments are conducted to test its effectiveness against various pests and diseases affecting crops.

Results

It has been found to be effective in controlling certain pests and diseases, contributing to crop protection .

Hepatitis C Treatment

Scientific Field

Virology and Hepatology

Application Summary

2-Amino-6-methoxy-1-indanone hydrochloride is being investigated as a non-nucleoside, low molecular drug for the treatment of hepatitis C, which inhibits HCV replication.

Methods of Application

The compound is tested in vitro using HCV replicon systems and in vivo in animal models infected with the hepatitis C virus.

Results

Initial studies have shown that it can inhibit HCV replication, suggesting its potential as a therapeutic agent .

Synthesis of Mechanism-Based Inhibitors

Scientific Field

Biochemistry

Application Summary

This compound is used in the synthesis of mechanism-based inhibitors, which are designed to irreversibly inhibit enzyme function by mimicking the substrate’s transition state.

Methods of Application

A specific example involves the synthesis of inhibitors for coelenterazine, where 2-Amino-6-methoxy-1-indanone hydrochloride derivatives are used as key intermediates .

Results

The synthesized inhibitors can effectively bind and inhibit the target enzymes, providing a valuable tool for studying enzyme mechanisms and potential therapeutic applications .

Construction of Fused- and Spirocyclic Frameworks

Scientific Field

Organic Chemistry

Application Summary

1-Indanone derivatives, including 2-Amino-6-methoxy-1-indanone hydrochloride, are pivotal in constructing fused- and spirocyclic frameworks found in numerous natural products and pharmaceuticals.

Methods of Application

Recent advancements involve annulations that allow for the stereoselective formation of complex polycyclic compounds, which are often biologically active .

Results

These methods have led to the synthesis of compounds with significant pharmacological relevance, contributing to the discovery of new drugs and treatments .

Natural Products Synthesis

Scientific Field

Synthetic Biology

Application Summary

The versatility of 1-indanone derivatives makes them suitable for synthesizing a wide range of natural products with diverse biological activities.

Methods of Application

Synthetic pathways often involve cyclization reactions to form the core indanone structure, which is then further elaborated to mimic natural product scaffolds .

Results

This approach has enabled the synthesis of compounds with antiplasmodial, cytotoxic, antibacterial, and antifungal activities, among others .

Development of New Pharmaceutical Agents

Scientific Field

Pharmaceutical Sciences

Application Summary

2-Amino-6-methoxy-1-indanone hydrochloride is a candidate for developing new pharmaceutical agents due to its modifiable structure and biological activity.

Methods of Application

The compound is used as a starting material or intermediate in the synthesis of various pharmaceutical agents, undergoing modifications to enhance its activity and selectivity .

Results

The development process has yielded several promising candidates for further clinical evaluation .

Advanced Material Synthesis

Scientific Field

Materials Science

Application Summary

The chemical properties of 1-indanone derivatives allow for their use in the synthesis of advanced materials with potential applications in electronics, coatings, and other industries.

Methods of Application

Chemical modifications and polymerization techniques are employed to incorporate the indanone structure into new materials .

Results

These materials exhibit unique properties such as enhanced durability, electrical conductivity, or specific interactions with light and other materials .

Analytical Chemistry Applications

Scientific Field

Analytical Chemistry

Application Summary

2-Amino-6-methoxy-1-indanone hydrochloride can be used as a reagent or standard in various analytical chemistry applications due to its well-defined structure and properties.

Methods of Application

It is used in quantitative and qualitative analyses, including chromatography and spectroscopy, to identify or measure other compounds .

Results

The compound provides accurate and reliable benchmarks, aiding in the analysis of complex chemical mixtures .

These additional applications demonstrate the broad utility of 2-Amino-6-methoxy-1-indanone hydrochloride in scientific research, spanning from biochemistry to materials science. Each application leverages the unique chemical properties of the compound to explore and develop new scientific frontiers.

Neuroprotective Therapies

Scientific Field

Neuropharmacology

Application Summary

The neuroprotective potential of 2-Amino-6-methoxy-1-indanone hydrochloride is being investigated for its ability to protect neurons against injury or degeneration.

Methods of Application

In vitro and in vivo models of neurodegeneration are used to assess the compound’s efficacy. These include oxidative stress assays and models of acute neuronal injury.

Results

Preliminary studies suggest that the compound may help reduce neuronal damage and support neural recovery .

Anti-Inflammatory Agents

Scientific Field

Immunology

Application Summary

This compound is studied for its anti-inflammatory properties, which could be beneficial in treating various chronic inflammatory diseases.

Methods of Application

It is tested in cell-based assays and animal models of inflammation, such as induced arthritis or dermatitis, to evaluate its effectiveness in reducing inflammatory markers.

Results

Results indicate a reduction in inflammation, as evidenced by decreased levels of pro-inflammatory cytokines and improved symptoms in animal models .

Analgesic Development

Scientific Field

Pain Management

Application Summary

2-Amino-6-methoxy-1-indanone hydrochloride is explored as a potential analgesic for managing pain without the addictive risks associated with opioids.

Methods of Application

The compound’s analgesic properties are tested using pain models in animals, such as the hot plate test or the formalin test.

Results

Studies show that it can effectively reduce pain perception, suggesting its use as a non-opioid pain reliever .

Antimalarial Agents

Scientific Field

Infectious Diseases

Application Summary

Given its structural similarity to other antimalarial agents, this compound is being evaluated for its ability to inhibit the growth of Plasmodium species.

Methods of Application

In vitro cultures of Plasmodium falciparum and in vivo malaria models are used to test the compound’s antimalarial activity.

Results

The compound has shown inhibitory effects on parasite growth, indicating potential as an antimalarial agent .

Insecticides and Pesticides

Scientific Field

Agricultural Chemistry

Application Summary

The insecticidal and pesticidal activities of 2-Amino-6-methoxy-1-indanone hydrochloride are being researched for agricultural applications.

Methods of Application

The compound is applied to crops and tested against a variety of agricultural pests and diseases to determine its effectiveness and safety.

Results

Initial findings demonstrate its capability to control certain pests, suggesting its utility in sustainable agriculture .

Synthetic Methodology

Scientific Field

Organic Synthesis

Application Summary

This compound is utilized in synthetic chemistry as a building block for constructing complex organic molecules.

Methods of Application

It serves as a precursor in various synthetic reactions, including cyclizations and cross-coupling reactions, to create diverse organic structures.

Results

The versatility of 2-Amino-6-methoxy-1-indanone hydrochloride in synthesis has led to the creation of numerous novel compounds with potential biological activities .

Safety And Hazards

The safety data sheet for 1-Indanone, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-6-methoxy-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7;/h2-3,5,9H,4,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQJISUSJNUSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2=O)N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20636340
Record name 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20636340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxy-1-indanone hydrochloride

CAS RN

5450-76-0
Record name 1H-Inden-1-one, 2-amino-2,3-dihydro-6-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5450-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 10681
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20636340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Perrone, F Berardi, G Bettoni, V Tortorella… - European journal of …, 1987 - Elsevier
Monophenolic 2-amino-1-indanones and 2-amino-1-tetralones having various substituents on the nitrogen atom were prepared and their activities in vitro on D 1 and D 2 dopaminergic …
Number of citations: 4 www.sciencedirect.com

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